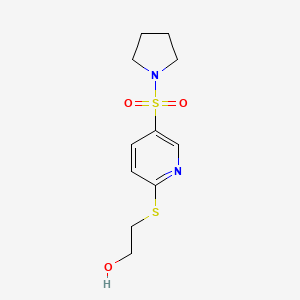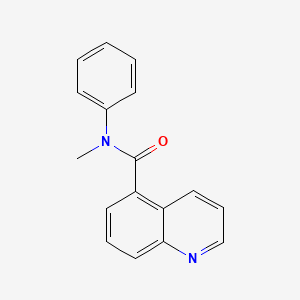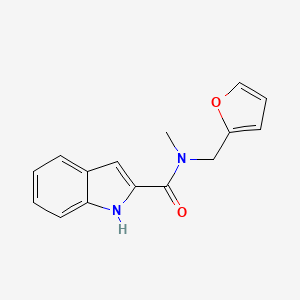![molecular formula C14H20N4O B7476150 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to overcome the resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) patients. AZD-9291 has been shown to be effective in treating NSCLC patients with the T790M EGFR mutation, which is the most common mechanism of acquired resistance to first and second-generation EGFR TKIs.
作用机制
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide works by irreversibly binding to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. This binding is highly selective for the T790M EGFR mutation, with minimal activity against wild-type EGFR.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to have a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has also been shown to have a low potential for drug-drug interactions, which is important for patients who may be taking other medications.
实验室实验的优点和局限性
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has several advantages for lab experiments, including its high selectivity for the T790M EGFR mutation, its irreversible binding to the mutant EGFR, and its low potential for drug-drug interactions. However, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and analyze the compound.
未来方向
There are several future directions for the research and development of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment outcomes for NSCLC patients.
2. Development of new formulations of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide to improve its pharmacokinetic and pharmacodynamic properties.
3. Evaluation of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in other cancer types that harbor the T790M EGFR mutation.
4. Investigation of the mechanisms of resistance to 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide and development of strategies to overcome this resistance.
5. Exploration of the potential of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide as a biomarker for patient selection in clinical trials.
合成方法
The synthesis of 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves several steps, starting with the reaction of 5-bromo-2-chloropyridine with 2,2-dimethyl-1,3-propanediol to form 5-bromo-2-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridine. This intermediate is then reacted with 4-amino-3-nitropyrazole to form 2,2-dimethyl-N-(5-(4-amino-3-nitrophenyl)pyrazolo[3,4-b]pyridin-2-yl)propanamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学研究应用
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M EGFR mutation. In preclinical studies, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been shown to be highly selective for the mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, 2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has demonstrated a high response rate and durable responses in NSCLC patients with the T790M EGFR mutation.
属性
IUPAC Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9(2)18-12-10(7-16-18)6-11(8-15-12)17-13(19)14(3,4)5/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZFPCWXRCKRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)

![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)